Val-Leu-Arg-p-nitroanilide (also known as S-2266) is a synthetic tripeptide derivative commonly employed in biochemistry and pharmacology as a chromogenic substrate for various proteolytic enzymes, particularly serine proteases like trypsin, kallikrein, and thrombin [, , , , , , , , , , ]. Upon enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline, the latter is released, resulting in a measurable color change detectable by spectrophotometry at 405 nm.
Val-Leu-Arg-p-nitroanilide is a synthetic compound classified as a chromogenic substrate, primarily used in biochemical assays for measuring proteolytic enzyme activity. This compound is composed of three amino acids: valine (Val), leucine (Leu), and arginine (Arg), linked to a p-nitroanilide moiety, which provides its chromogenic properties. The compound is particularly valuable in the study of enzymes such as kallikrein and other serine proteases, which are crucial in various physiological processes.
Val-Leu-Arg-p-nitroanilide is synthesized in laboratories and is categorized under peptide substrates. It is often used in conjunction with other amino acid derivatives to create specific substrates tailored for different proteolytic enzymes. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Thermo Fisher, where it is available for research purposes.
The synthesis of Val-Leu-Arg-p-nitroanilide typically involves the following steps:
Specific methodologies reported in literature emphasize improvements in yield and efficiency during synthesis. For instance, the coupling of L-lysine and L-arginine derivatives with pre-synthesized peptides has shown superior results compared to traditional methods . This approach allows for flexibility in synthesizing various substrates by altering the amino acid composition.
Val-Leu-Arg-p-nitroanilide comprises a peptide backbone formed by three amino acids linked through peptide bonds, terminating with a p-nitroanilide group. Its molecular formula can be represented as C₁₃H₁₈N₄O₃, with a molecular weight of approximately 282.31 g/mol.
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the compound's conformation and purity.
Val-Leu-Arg-p-nitroanilide participates in enzymatic hydrolysis reactions where proteases cleave the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic nature. This reaction forms the basis for various assay techniques used in biochemical research.
The reaction mechanism involves substrate binding to the active site of the enzyme, followed by hydrolysis of the peptide bond. The release of p-nitroaniline results in a color change that can be monitored spectrophotometrically, allowing for quantification of enzyme activity .
The mechanism by which Val-Leu-Arg-p-nitroanilide functions as a substrate involves:
The rate of reaction can be influenced by factors such as enzyme concentration, substrate concentration, and environmental conditions (pH, temperature), making it critical for experimental design in enzymology studies.
Val-Leu-Arg-p-nitroanilide appears as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
Relevant analyses such as HPLC or mass spectrometry are essential for confirming purity and structural integrity .
Val-Leu-Arg-p-nitroanilide has significant applications in scientific research:
This compound represents an important tool in both fundamental research and applied sciences, contributing to advancements in enzymology and related fields.
Val-Leu-Arg-p-nitroanilide (also designated S-2266, VLR-pNA, or H-D-Val-Leu-Arg-pNA) is a tripeptide p-nitroanilide substrate widely employed in enzymology for quantifying protease activity through spectrophotometric methods. Its fundamental mechanism involves enzymatic cleavage at the scissile bond between arginine and p-nitroaniline (pNA), releasing the yellow chromophore pNA, which exhibits maximal absorbance at 405 nm. This allows real-time kinetic measurement of enzymatic hydrolysis. The compound's specificity for trypsin-like serine proteases stems from the C-terminal arginine residue and its compatibility with physiological assay conditions (pH 7-8, 25-37°C) [2].
Val-Leu-Arg-p-nitroanilide serves as a primary substrate for quantifying glandular tissue kallikrein (KLK1), an enzyme critical in the kallikrein-kinin system for blood pressure regulation. Its hydrolysis kinetics directly reflect kallikrein's amidolytic activity. Research demonstrates significantly reduced cleavage rates (55% in females, 31% in males) in anterior pituitary homogenates from hypertensive rats compared to normotensive controls, establishing its utility in hypertension research [6].
In human saliva assays, this substrate accurately measures active kallikrein when combined with soybean trypsin inhibitor (SBTI), which suppresses background amidolytic activity from non-kallikrein proteases. Validation studies confirm a strong correlation (r = 0.918) between S-2266 hydrolysis and biological kinin-release assays. Furthermore, trypsin-treatable prekallikrein in saliva can be quantified through increased amidolytic activity post-activation [8].
Notably, racial pharmacodynamic differences exist: Urinary kallikrein activity in white females increases significantly during the luteal phase (623 ± 86 → 948 ± 142 µU/mg creatinine) but remains static in Black females (239 ± 73 → 244 ± 41 µU/mg creatinine). This differential response highlights its role in studying dysregulated kallikrein biosynthesis in hypertension-prone populations [10].
Table 1: Kallikrein Activity Assays Using Val-Leu-Arg-p-nitroanilide
Biological Source | Assay Condition | Key Finding | Reference |
---|---|---|---|
Rat Anterior Pituitary | pH 8.0, Hypertensive vs Normotensive | 31-55% reduced activity in hypertensive rats | [6] |
Human Mixed Saliva | With SBTI inhibitor | 30% reduction in non-kallikrein hydrolysis; correlates with kinin release (r=0.918) | [8] |
Human Urine (Ovulatory Cycle) | Mid-follicular vs mid-luteal phase | 52% increase in white females; no change in Black females | [10] |
The quantitation of amidolytic activity relies on the stoichiometric release of p-nitroaniline (ε₄₀₅ = 9,900–10,900 M⁻¹cm⁻¹), enabling precise calculation of enzymatic velocity (Vₘₐₓ) and catalytic efficiency (kₛₐₜ/Kₘ). Val-Leu-Arg-p-nitroanilide exhibits specificity for serine proteases with S1 substrate pockets accommodating arginine, including thrombin, trypsin, plasmin, and snake venom thrombin-like enzymes (SVTLEs) [4].
Kinetic studies on Bothrops pauloensis venom thrombin-like enzyme (BpSP-I) reveal distinct catalytic parameters for S-2266 compared to other substrates:
Structurally, the D-valine configuration enhances resistance to non-target aminopeptidases, minimizing background hydrolysis. Upon cleavage, the liberated p-nitroaniline undergoes a π→π* electronic transition, generating the quantifiable yellow signal within seconds of enzymatic hydrolysis. This allows real-time monitoring of zymogen activation—critical for studying protease cascades in coagulation and fibrinolysis [9].
Val-Leu-Arg-p-nitroanilide enables cross-species comparison of fibrinolytic enzymes, revealing distinct kinetic adaptations:
Table 2: Fibrinolytic Enzyme Detection Using Val-Leu-Arg-p-nitroanilide
Enzyme Source | Enzyme Class | Detection Limit | Key Advantage |
---|---|---|---|
Bacillus subtilis DC33 | Subtilisin (AprE127) | Not reported | Correlates with direct fibrin degradation (non-plasmin-dependent) |
Eisenia fetida | Serine protease | ~0.1 U/mg in crude extracts | Tolerates earthworm coelomic fluid inhibitors |
Bothrops pauloensis venom | Thrombin-like enzyme | Kₘ = 42 µM (high affinity) | 3.7× ↑ catalytic efficiency vs. thrombin substrates |
The substrate’s robustness stems from its insensitivity to metalloproteases or cysteine proteases, ensuring specificity in mixed-enzyme environments. Comparative studies confirm it outperforms substrates like S-2251 (H-D-Val-Leu-Lys-pNA) in detecting fibrinolytic enzymes with arginine preference, making it indispensable for biodiscovery pipelines [2] [7].
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